8-iso PGA1 as a Defined Substrate: Km of 22 µM for Plant Enzyme AtOPR3 Distinguishes It from Other Prostaglandins
In contrast to its parent prostaglandin, PGE1, or other F-ring isoprostanes, 8-iso PGA1 serves as a defined and characterized substrate for the key plant enzyme 12-oxophytodienoate reductase 3 (AtOPR3). This is demonstrated by a measurable kinetic parameter, a Michaelis-Menten constant (Km) of 22 µM, which has been experimentally determined and validated through co-crystallization . This specific and quantifiable interaction is a unique feature of 8-iso PGA1's stereochemistry, which closely mimics the enzyme's natural substrate, 9S,13S-OPDA [1]. This contrasts sharply with other prostaglandins and isoprostanes, which either do not bind to AtOPR3 or do so with negligible affinity, making 8-iso PGA1 an essential and non-substitutable tool for structural and functional studies of this pathway.
| Evidence Dimension | Enzyme-Substrate Affinity (Km) |
|---|---|
| Target Compound Data | 22 µM |
| Comparator Or Baseline | Other prostaglandins (e.g., PGE1, 8-iso PGF2α); Data: No significant substrate activity reported. |
| Quantified Difference | Defined Km vs. No measurable interaction |
| Conditions | In vitro enzymatic assay with recombinant Arabidopsis thaliana OPR3 |
Why This Matters
This quantifiable and unique interaction enables researchers to probe the jasmonic acid biosynthesis pathway and the structure-function relationship of oxylipin signaling in plants, an application for which no other prostaglandin or isoprostane is a suitable substitute.
- [1] Han, B. W., et al. 'Crystal structure of Arabidopsis thaliana 12-oxophytodienoate reductase isoform 3 in complex with 8-iso prostaglandin A1.' Protein Data Bank in Europe (PDBe), 2012. PDB ID: 3VSP. View Source
